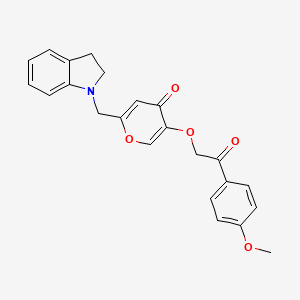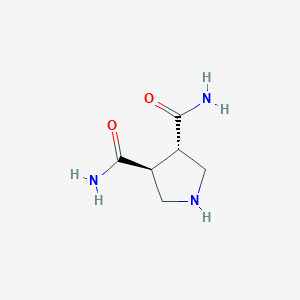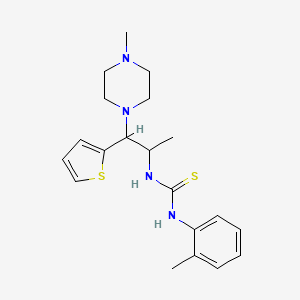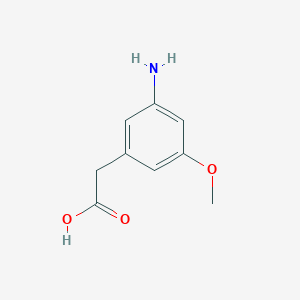
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is known for its unique structure and promising biological activities.
Mécanisme D'action
The mechanism of action of 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell proliferation and differentiation. Additionally, it has been found to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one are diverse and depend on the specific application of the compound. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one in lab experiments include its potent biological activities and unique structure. However, the limitations of using this compound include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one. One potential area of focus is the development of this compound as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, the synthesis method of this compound could be optimized to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one involves the reaction of indole-2-carboxaldehyde with ethyl 2-(4-methoxyphenyl)acetate to form the intermediate compound. This intermediate is then reacted with 2,3-epoxybutanone in the presence of a base to yield the final product.
Applications De Recherche Scientifique
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one has been extensively studied for its potential applications in drug development. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. Additionally, this compound has been found to be a potent inhibitor of several enzymes, including tyrosine kinases and cyclin-dependent kinases.
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-18-8-6-17(7-9-18)22(26)14-29-23-15-28-19(12-21(23)25)13-24-11-10-16-4-2-3-5-20(16)24/h2-9,12,15H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWXLYHALKSLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)



![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)
![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)
![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)

![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2518064.png)